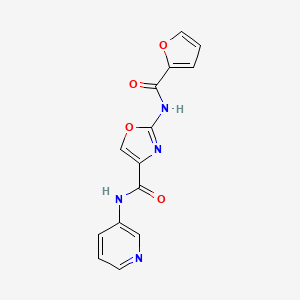![molecular formula C21H23N3O2 B2755647 5-methyl-N-(3-methylphenyl)-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide CAS No. 1574576-99-0](/img/structure/B2755647.png)
5-methyl-N-(3-methylphenyl)-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-methyl-N-(3-methylphenyl)-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide” is a derivative of quinazoline . Quinazoline derivatives have drawn significant attention due to their wide range of biological activities . They belong to the N-containing heterocyclic compounds and have been found to exhibit anti-cancer, anti-inflammatory, anti-bacterial, analgesic, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, anti-diabetes, and other activities .
Aplicaciones Científicas De Investigación
Heterocyclic Amines in Dietary and Health Research
Heterocyclic amines (HCAs) such as 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) are structurally complex compounds similar in complexity to the specified chemical. These compounds are formed during the cooking of meat and have been extensively studied for their carcinogenic potential. Research into HCAs has significant implications for understanding diet-related cancer risks and developing dietary guidelines to minimize exposure to these carcinogens. For example, studies have explored the presence of HCAs in the urine of healthy volunteers consuming a normal diet, highlighting human exposure to these compounds through food and their potential health risks (Ushiyama et al., 1991).
Metabolism and Biomonitoring of HCAs
Research on the metabolism of HCAs like MeIQx and PhIP in humans and rodents has provided insights into how these compounds are processed by the body, including the roles of specific enzymes in their bioactivation and detoxification. Such studies are crucial for understanding individual susceptibility to the carcinogenic effects of HCAs and for developing biomarkers for exposure and risk assessment. For instance, the study by Turteltaub et al. (1999) used accelerator mass spectrometry (AMS) to study the dosimetry of protein and DNA adduct formation by low doses of MeIQx and PhIP, showing differences in metabolite profiles between humans and rodents (Turteltaub et al., 1999).
Environmental Exposure and Risk Assessment
Studies have also focused on the environmental exposure to HCAs and other similar compounds, assessing their presence in various cooked foods and estimating the daily intake by humans. These studies contribute to risk assessment models that inform public health policies and cancer prevention strategies. For example, Wakabayashi et al. (1993) quantified carcinogenic HCAs in cooked foods and suggested that humans are continuously exposed to these compounds through their normal diet, with implications for cancer risk assessment (Wakabayashi et al., 1993).
Genetic Variability and Cancer Risk
Research into the genetic variability affecting the metabolism of complex compounds like HCAs has implications for personalized medicine and cancer risk prediction. For example, Koutros et al. (2009) explored how genetic variants in xenobiotic metabolizing genes modify the risk of prostate cancer associated with dietary HCA intake, highlighting the interaction between diet, genetics, and cancer risk (Koutros et al., 2009).
Propiedades
IUPAC Name |
5-methyl-N-(3-methylphenyl)-11-oxo-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-14-6-5-7-16(12-14)22-20(25)15-9-10-17-18(13-15)23(2)19-8-3-4-11-24(19)21(17)26/h5-7,9-10,12-13,19H,3-4,8,11H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLQOSVTDYZACE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N4CCCCC4N3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2755564.png)
![N-(3,5-dimethylphenyl)-2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2755565.png)

![Tert-butyl (8R)-8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2755567.png)
![3-[[4-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)cyclohexyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2755568.png)
![N-[(4-Fluorophenyl)methyl]-1-[2-[methyl(prop-2-enoyl)amino]acetyl]piperidine-4-carboxamide](/img/structure/B2755570.png)

![N-benzyl-N-(4-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2755573.png)


![3-[2-[(5-Bromopyrimidin-2-yl)amino]ethyl]-6-cyclopropylpyrimidin-4-one](/img/structure/B2755580.png)
![2-Chloro-N-[oxan-4-yl(phenyl)methyl]acetamide](/img/structure/B2755585.png)

